DL-Alanine (2-13C) is a stable isotope-labeled form of the amino acid alanine, specifically featuring the carbon-13 isotope at the second carbon position. Alanine is a non-essential alpha-amino acid that plays a crucial role in protein synthesis and various metabolic processes. The incorporation of carbon-13 allows researchers to trace metabolic pathways and study protein dynamics more effectively.
DL-Alanine can be synthesized through various methods, including chemical synthesis and microbial fermentation. The labeled variant, DL-Alanine (2-13C), is often produced using genetically engineered microorganisms or chemical precursors enriched with carbon-13 isotopes. It is commercially available from suppliers like Cambridge Isotope Laboratories and Sigma-Aldrich .
DL-Alanine is classified as an alpha-amino acid, which means it contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain that determines its specific properties. In the context of isotopic labeling, DL-Alanine (2-13C) falls under the category of stable isotope-labeled compounds used in biochemical research.
The synthesis of DL-Alanine (2-13C) can be achieved through several methods:
The biocatalytic synthesis often involves optimizing reaction conditions such as temperature, pH, and agitation speed to maximize yield. For example, a recent study reported maximum concentrations of D-alanine and L-alanine reaching 6.48 g/L and 7.05 g/L respectively within three hours at 37°C .
The molecular structure of DL-Alanine (2-13C) is represented by the formula . The presence of carbon-13 at the second carbon atom distinguishes it from its non-labeled counterpart.
DL-Alanine (2-13C) participates in various chemical reactions typical for amino acids:
The specific products formed depend on the reagents and conditions used in these reactions, showcasing the versatility of DL-Alanine in synthetic organic chemistry.
DL-Alanine (2-13C) functions similarly to regular DL-Alanine in biological systems, participating in protein synthesis and various metabolic pathways. The presence of carbon-13 enables researchers to track its metabolic fate using techniques like nuclear magnetic resonance spectroscopy.
The pharmacokinetics of DL-Alanine (2-13C) are expected to mirror those of regular DL-Alanine, with absorption, distribution, metabolism, and excretion being influenced slightly by the isotopic labeling.
DL-Alanine (2-13C) is typically a white crystalline solid that is soluble in water and has a melting point similar to that of regular alanine.
The compound exhibits typical characteristics of amino acids:
Relevant analyses include thermogravimetric analysis which indicates thermal stability parameters similar to those observed for regular alanine .
DL-Alanine (2-13C) has significant applications in scientific research:
The development of isotopic labeling traces back to the mid-20th century, when radioactive isotopes first enabled metabolic pathway tracing. The shift to stable isotopes like ¹³C emerged as a safer alternative, with alanine—a structurally simple, metabolically versatile amino acid—becoming a prime candidate for early labeling efforts. Prebiotic chemistry studies revealed that alanine forms readily under simulated early-Earth conditions via Strecker synthesis or through reactions involving HCN, ammonia, and carbonyl compounds [1]. Meteoritic analyses further confirmed its abiotic origin, with carbonaceous chondrites like the Murchison meteorite containing substantial quantities of alanine and other proteinogenic amino acids [1]. These findings positioned alanine as a chemically "privileged" molecule in life's emergence, motivating its selection for isotopic labeling.
Early ¹³C-labeling techniques relied on chemical synthesis (e.g., modified Strecker reactions with ¹³C-cyanide), but suffered from low yields and racemization. The 1980s saw advances in enzymatic and microbial synthesis, enabling stereospecific production of L- or D-alanine isotopologs. Crucially, nuclear magnetic resonance (NMR) technology advancements transformed ¹³C-alanine into a powerful probe for metabolic flux analysis, allowing real-time tracking of carbon skeletons in glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle [7].
Table 1: Key Milestones in ¹³C-Labeled Amino Acid Development
Time Period | Labeling Approach | Primary Analytical Tools | Research Focus |
---|---|---|---|
1950s–1960s | Chemical synthesis (¹⁴C dominant) | Radioactivity counting | Basic metabolic pathways |
1970s–1980s | ¹³C chemical/early enzymatic synthesis | Low-resolution NMR | Amino acid metabolism |
1990s–present | Microbial biosynthesis; chiral resolution | High-field NMR; MS | Systems biology; metabolic networks |
DL-Alanine (2-¹³C), where the chiral center is intentionally racemized and the ¹³C atom specifically enriches the alpha-carbon, overcomes limitations of stereospecific tracers in microbial community studies. Its symmetrical labeling enables uniform detection in diverse organisms regardless of their D- or L-amino acid preferences. This property proved critical for Stable Isotope Probing (SIP) techniques, which link metabolic function to taxonomic identity in complex microbiomes.
Traditional DNA/RNA-SIP requires substantial isotopic enrichment (often >20–30 atom%) due to density gradient centrifugation limitations. In contrast, DL-Alanine (2-¹³C) facilitates ultra-sensitive detection in Protein-SIP workflows. Recent algorithms (e.g., Calis-p 2.1) exploit the predictable mass shifts in peptide spectra, detecting ¹³C incorporation at levels as low as 0.01 atom% [4]. This sensitivity allows researchers to use minimal tracer quantities (50–99% less than conventional SIP), enabling large-scale or replicated experiments previously cost-prohibitive [4]. In one benchmark study, DL-Alanine (2-¹³C) tracked bacterial protein synthesis within 1/16th of a microbial generation, revealing activity in rare community members at ~1% abundance [4].
Table 2: SIP Modalities and DL-Alanine (2-¹³C) Performance
SIP Method | Detection Limit (atom% ¹³C) | Throughput | Functional Resolution | DL-Alanine (2-¹³C) Utility |
---|---|---|---|---|
DNA/RNA-SIP | >20–30% | Low (gradient handling) | Genus-level | Limited (high label cost) |
NanoSIMS | 0.1–1% | Very low | Single-cell | Requires cell isolation |
Protein-SIP (Calis-p 2.1) | 0.01–10% | High (automated MS) | Species-level | Optimal: Low-cost, high-sensitivity |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3